Ethyl 7-Chloroindole-3-carboxylate
Overview
Description
Ethyl 7-Chloroindole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Biochemical Analysis
Biochemical Properties
Ethyl 7-chloro-1H-indole-3-carboxylate, like other indole derivatives, has been found to interact with multiple receptors, contributing to its diverse biological activities . These interactions can involve enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
The effects of Ethyl 7-chloro-1H-indole-3-carboxylate on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Ethyl 7-chloro-1H-indole-3-carboxylate involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-Chloroindole-3-carboxylate typically involves the reaction of substituted o-iodoaniline with dicarbonyl compounds, followed by cyclization using a base and a catalytic amount of copper(I) iodide . This method allows for the efficient preparation of 3-alkoxycarbonyl derivatives of indole. Another common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-Chloroindole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Ethyl 7-Chloroindole-3-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 7-Chloroindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 7-Chloroindole-3-carboxylate can be compared with other indole derivatives, such as:
Ethyl 1H-indole-3-carboxylate: Known for its antiviral activity.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits inhibitory activity against influenza A.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Potent antiviral agents.
Properties
IUPAC Name |
ethyl 7-chloro-1H-indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-11(14)8-6-13-10-7(8)4-3-5-9(10)12/h3-6,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHWMSNKVGVIGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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